molecular formula C8H9Br2NO B1463832 4,5-Dibromo-2-methoxy-N-methylaniline CAS No. 1187386-09-9

4,5-Dibromo-2-methoxy-N-methylaniline

Cat. No. B1463832
M. Wt: 294.97 g/mol
InChI Key: CMUAKWGAJXFCNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dibromo-2-methoxy-N-methylaniline is a chemical compound with the molecular formula C8H9Br2NO and a molecular weight of 294.97 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 4,5-Dibromo-2-methoxy-N-methylaniline consists of a benzene ring substituted with two bromine atoms, a methoxy group, and a methylamine group . The exact mass of the molecule is 292.90500 .


Physical And Chemical Properties Analysis

4,5-Dibromo-2-methoxy-N-methylaniline is a solid at room temperature. It should be stored at temperatures between 2-8°C . The exact physical properties such as melting point, boiling point, and density are not available .

Scientific Research Applications

Synthesis and Characterization

A study by Arslan et al. (2011) synthesized and characterized 2-(4-Methoxy-2-methylanilino)-1,2-diphenylethanone, showcasing its structural properties through crystallography and highlighting its potential as a precursor in organic synthesis (Arslan et al., 2011). Another investigation by Garcia et al. (2013) explored the synthesis of tantalum complexes using N,O-chelating ligands, including 4-methoxy-N-methylaniline, to enhance the hydroaminoalkylation of amines, demonstrating the ligand’s role in improving catalytic reactivity (Garcia et al., 2013).

Material Science and Polymer Chemistry

Research conducted by Sprick et al. (2013) focused on the synthesis of triarylamine polymers incorporating 4-methoxy-2-methylaniline. These polymers, used in organic field-effect transistors (OFETs), demonstrate the compound's utility in the development of electronic materials (Sprick et al., 2013).

Safety And Hazards

This compound is harmful if inhaled, in contact with skin, or if swallowed. In case of exposure, move to fresh air, wash skin and eyes with water, and seek medical attention if symptoms persist . It should be handled with appropriate personal protective equipment and stored in closed vessels .

Future Directions

As a research chemical, 4,5-Dibromo-2-methoxy-N-methylaniline may be used in the synthesis of new compounds or in the study of chemical reactions. Its future applications will depend on the results of ongoing and future research .

properties

IUPAC Name

4,5-dibromo-2-methoxy-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Br2NO/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMUAKWGAJXFCNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=C(C=C1OC)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675406
Record name 4,5-Dibromo-2-methoxy-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dibromo-2-methoxy-N-methylaniline

CAS RN

1187386-09-9
Record name 4,5-Dibromo-2-methoxy-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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